![molecular formula C22H32O3 B15286246 17-Hydroxy-6-methylpregn-4-ene-3,20-dione](/img/structure/B15286246.png)
17-Hydroxy-6-methylpregn-4-ene-3,20-dione
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Overview
Description
Medroxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is commonly used in various medical applications, including birth control, hormone replacement therapy, and the treatment of certain cancers and gynecological disorders .
Preparation Methods
Medroxyprogesterone is synthesized through a series of chemical reactions starting from naturally occurring steroids. The synthetic route typically involves the methylation of 17α-hydroxyprogesterone, followed by acetylation to produce medroxyprogesterone acetate . Industrial production methods often involve large-scale chemical synthesis in controlled environments to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Medroxyprogesterone undergoes various chemical reactions, including:
Oxidation: Medroxyprogesterone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ketone groups in the compound.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound 17-Hydroxy-6-methylpregn-4-ene-3,20-dione, also known as 17α-Hydroxy-6-methylpregn-4-ene-3,20-dione, is a synthetic steroid with various applications, particularly in the field of progestational agents .
Chemical Properties and Identifiers
- Molecular Formula: C22H32O3
- Molecular Weight: 344.5 g/mol
- IUPAC Name: 17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- InChI: InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3
- InChIKey: FRQMUZJSZHZSGN-UHFFFAOYSA-N
- CAS No: 302-22-7
Applications
- Progestational Agent:
- Derivatives and Intermediates:
- The method of the invention may be used for the preparation of 6-methyl-pregna-4,6-diene-3,20-dione, which has progestational properties .
- It can be used as an intermediate in the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione .
- It is also used in processes for preparing medroxyprogesterone acetate and megestrol acetate .
- Veterinary Practice:
Related Compounds
- Megestrol Acetate: 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate
- Medroxyprogesterone Acetate: The chemical name for medroxyprogesterone acetate is 17-hydroxy-6α-methylpregn-4- ene-3, 20-dione 17-acetate .
Safety and Carcinogenicity
- Ethynodiol diacetate, a related compound, increased the incidence of benign liver tumors in male mice and mammary tumors in castrated male mice, and produced benign mammary tumors in male rats .
- Norethynodrel, another related compound, increased the incidence of pituitary tumors in mice and mammary tumors in castrated male mice and increased benign and malignant liver-cell, pituitary, and mammary tumors in male rats .
Additional Properties
Mechanism of Action
Medroxyprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropins, which prevents follicular maturation and ovulation. Additionally, it causes thickening of cervical mucus, making it more difficult for sperm to penetrate . These actions contribute to its contraceptive effect and its use in hormone replacement therapy .
Comparison with Similar Compounds
Medroxyprogesterone is similar to other synthetic progestins such as:
Progesterone: The natural hormone that medroxyprogesterone mimics.
Norethindrone: Another synthetic progestin used in contraceptives and hormone therapy.
Levonorgestrel: A synthetic progestin used in emergency contraception and intrauterine devices.
Medroxyprogesterone is unique in its long-acting formulation, particularly in its depot form, which allows for extended release and prolonged effects .
Biological Activity
17-Hydroxy-6-methylpregn-4-ene-3,20-dione, commonly known as Medroxyprogesterone acetate (MPA), is a synthetic progestin derived from progesterone. It has significant applications in various therapeutic areas, including contraception, hormone replacement therapy, and treatment of certain cancers. This article delves into the biological activity of MPA, highlighting its pharmacological effects, mechanisms of action, clinical applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C22H32O3 with a molecular weight of 344.49 g/mol. Its structure features a steroid backbone with hydroxyl and keto functional groups that contribute to its biological activity.
Pharmacodynamics
MPA exhibits a range of biological activities primarily through its progestational effects. It acts on the progesterone receptors in target tissues, leading to various physiological changes:
- Inhibition of Ovulation : MPA prevents follicular maturation and ovulation by suppressing gonadotropin release from the pituitary gland .
- Endometrial Changes : It induces secretory changes in the endometrium, making it less favorable for implantation .
- Antineoplastic Effects : At pharmacological doses, MPA has demonstrated anti-cancer activity, particularly in breast and endometrial cancers. This effect is thought to be mediated through its interaction with estrogen receptors and modulation of steroid metabolism at the tissue level .
The mechanisms through which MPA exerts its effects include:
- Receptor Binding : MPA binds to progesterone receptors (PR) in various tissues, leading to transcriptional regulation of target genes involved in reproductive processes.
- Hormonal Regulation : It influences the hypothalamic-pituitary-gonadal axis by suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
- Metabolic Effects : MPA alters lipid metabolism and insulin sensitivity, which can have implications for weight management and metabolic syndrome in patients receiving treatment .
Clinical Applications
MPA is used in several clinical settings:
- Contraception : As a component of depot injections or oral contraceptives.
- Hormone Replacement Therapy : To counteract estrogen-induced endometrial hyperplasia in postmenopausal women.
- Oncology : For the treatment of hormone-sensitive cancers such as breast cancer and endometrial carcinoma.
- Menstrual Disorders : To manage conditions like amenorrhea and abnormal uterine bleeding.
Case Studies
- Contraceptive Efficacy : A study involving 25 healthy women demonstrated that MPA effectively suppressed ovulation and altered cervical mucus to prevent pregnancy .
- Cancer Treatment : In a clinical trial assessing MPA's efficacy in breast cancer patients, significant tumor regression was observed in a subset of patients treated with high-dose MPA .
Pharmacokinetics
MPA is well absorbed when administered orally or via injection. Key pharmacokinetic parameters include:
Dosage (mg/kg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Half-life (h) |
---|---|---|---|
0.2 | 8.5 | 107 | 10.4 |
1.0 | 45.6 | 545 | 9.7 |
5.0 | 378 | 2536 | 10.2 |
20.0 | 1062 | 8007 | 8.0 |
These values indicate that MPA reaches peak plasma concentrations within hours post-administration and has a relatively long half-life, allowing for sustained biological activity .
Properties
IUPAC Name |
17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859447 |
Source
|
Record name | 17-Hydroxy-6-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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